Heptadecyl 4,5-dichloroisothiazole-3-carboxylate
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Overview
Description
Heptadecyl 4,5-dichloroisothiazole-3-carboxylate is a synthetic compound belonging to the isothiazole family This compound is characterized by its unique structure, which includes a heptadecyl chain and a dichloroisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadecyl 4,5-dichloroisothiazole-3-carboxylate typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid with heptadecanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Heptadecyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isothiazole ring can be substituted by nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Formation of amino or thio-substituted derivatives.
Hydrolysis: Formation of 4,5-dichloroisothiazole-3-carboxylic acid and heptadecanol.
Scientific Research Applications
Agriculture: As a fungicide, it exhibits potent activity against a range of plant pathogens
Medicine: Investigated for its antimicrobial properties, particularly against fungal infections.
Materials Science: Used in the development of novel materials with enhanced properties, such as improved thermal stability and resistance to microbial degradation.
Mechanism of Action
The mechanism of action of Heptadecyl 4,5-dichloroisothiazole-3-carboxylate involves the inhibition of key enzymes and disruption of cellular processes in target organisms. The dichloroisothiazole moiety is known to interfere with mitochondrial respiration and induce oxidative stress, leading to cell death . Additionally, it can activate plant defense mechanisms, enhancing resistance to pathogens .
Comparison with Similar Compounds
4,5-Dichloroisothiazole-3-carboxylic acid: Shares the same core structure but lacks the heptadecyl chain.
3,4-Dichloroisothiazole-based strobilurins: Known for their fungicidal activity and systemic acquired resistance.
Uniqueness: Heptadecyl 4,5-dichloroisothiazole-3-carboxylate is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This structural feature contributes to its effectiveness in various applications, particularly in agriculture and materials science .
Properties
CAS No. |
696649-34-0 |
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Molecular Formula |
C21H35Cl2NO2S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
heptadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C21H35Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-21(25)19-18(22)20(23)27-24-19/h2-17H2,1H3 |
InChI Key |
DJUNPNKSMNAFDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl |
Origin of Product |
United States |
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